molecular formula C18H21FN2O5 B6297463 Acetamido[(5-fluoro-3-indolyl)methyl]-malonic acid diethyl ester CAS No. 428-79-5

Acetamido[(5-fluoro-3-indolyl)methyl]-malonic acid diethyl ester

Cat. No.: B6297463
CAS No.: 428-79-5
M. Wt: 364.4 g/mol
InChI Key: UWEOXZHLNHALLB-UHFFFAOYSA-N
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Description

Acetamido[(5-fluoro-3-indolyl)methyl]-malonic acid diethyl ester is a synthetic organic compound that features an indole ring substituted with a fluorine atom and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetamido[(5-fluoro-3-indolyl)methyl]-malonic acid diethyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various nucleophiles.

Mechanism of Action

The mechanism of action of acetamido[(5-fluoro-3-indolyl)methyl]-malonic acid diethyl ester involves its interaction with biological targets, such as enzymes and receptors. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins . The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    5-Fluoroindole: A simpler fluorinated indole derivative used in organic synthesis.

    Acetamidoindole: An indole derivative with an acetamido group but lacking the malonic acid ester functionality.

Uniqueness

Acetamido[(5-fluoro-3-indolyl)methyl]-malonic acid diethyl ester is unique due to the combination of the fluorinated indole ring, acetamido group, and malonic acid diethyl ester functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

diethyl 2-acetamido-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O5/c1-4-25-16(23)18(21-11(3)22,17(24)26-5-2)9-12-10-20-15-7-6-13(19)8-14(12)15/h6-8,10,20H,4-5,9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEOXZHLNHALLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)F)(C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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